2,3-Dideoxyfucose
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Overview
Description
2,3-Dideoxyfucose is a derivative of fucose, a hexose deoxy sugar. It is characterized by the absence of hydroxyl groups at the second and third carbon positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dideoxyfucose typically involves the radical deoxygenation of ribonucleosides. The process includes the transformation of ribonucleosides into 2,3-dideoxynucleoside derivatives using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare ribonucleoside 2,3-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of safer and more sustainable reagents is emphasized to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dideoxyfucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,3-Dideoxyfucose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, particularly in glycosylation and carbohydrate metabolism.
Medicine: Research explores its potential therapeutic applications, including its use in antiviral and anticancer treatments.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2,3-Dideoxyfucose involves its interaction with specific molecular targets and pathways. As a sugar derivative, it can participate in glycosylation processes, affecting the structure and function of glycoproteins and glycolipids. This interaction can influence various biological pathways, including cell signaling and immune responses .
Comparison with Similar Compounds
2,3-Dideoxynucleosides: These compounds share a similar deoxygenation pattern and are used in antiviral therapies.
Fucose Derivatives: Other derivatives of fucose, such as L-fucose and 6-deoxy-L-galactose, have similar structural features but differ in their specific functional groups and biological activities.
Uniqueness: 2,3-Dideoxyfucose is unique due to its specific deoxygenation at the second and third carbon positions, which imparts distinct chemical and biological properties. Its role in glycosylation and potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2R,5S,6R)-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C6H12O3/c1-4-5(7)2-3-6(8)9-4/h4-8H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
InChI Key |
ZCYMCBOUZXAAJG-NGJCXOISSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O)O |
Canonical SMILES |
CC1C(CCC(O1)O)O |
Origin of Product |
United States |
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